L-Carnosine

Description

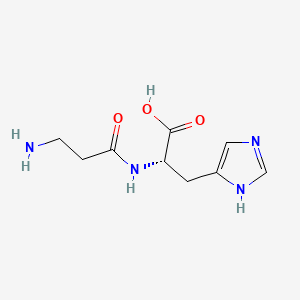

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide composed of β-alanine and L-histidine. It is highly concentrated in skeletal muscle and brain tissues . Its multifunctional properties include:

- Antioxidant Activity: Neutralizes reactive oxygen species (ROS) and chelates metal ions, mitigating oxidative stress .

- Neuroprotection: Reduces amyloid-beta aggregation in Alzheimer’s disease models and protects against ischemic stroke .

- Glycation Inhibition: Prevents advanced glycation end-product (AGE) formation, relevant in diabetes management .

- pH Buffering: Regulates intracellular acidity in muscles during anaerobic exercise .

- Anti-Cancer Effects: Inhibits senescence-associated secretory phenotypes in mesothelial cells, reducing ovarian cancer progression .

This compound is synthesized chemically or via whole-cell biocatalysis .

Properties

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1370422-07-3 | |

| Record name | L-Histidine, β-alanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370422-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80879594 | |

| Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Carnosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

384 mg/mL | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-84-0 | |

| Record name | L-Carnosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Histidine, .beta.-alanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carnosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HO6PVN24W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253 - 256 °C | |

| Record name | Carnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

L-Carnosine can be synthesized through a coupling reaction between beta-alanine and histidine, catalyzed by the enzyme carnosine synthase. This reaction is ATP-dependent and results in the formation of carnosine and water . Industrial production methods often involve the enzymatic synthesis of carnosine using recombinant carnosine synthase, which ensures high yield and purity .

Chemical Reactions Analysis

Reactivity with Reactive Oxygen and Nitrogen Species

L-Carnosine reacts directly with reactive oxygen/nitrogen species (ROS/RNS) through its imidazole ring and β-alanine amine group:

Quenching of Reactive Carbonyl Species (RCS)

This compound neutralizes α,β-unsaturated aldehydes (e.g., 4-hydroxynonenal, acrolein) via covalent adduct formation:

Mechanism :

-

Schiff base formation between β-alanine’s amine and aldehyde.

-

Intramolecular Michael addition of imidazole to α,β-unsaturated carbonyl.

Transition Metal Chelation

This compound binds Cu²⁺ and Zn²⁺ via imidazole-N, carboxylate-O, and amide-N groups:

Key Properties :

-

pH-dependent binding : Optimal chelation at physiological pH (7.4) .

-

Antioxidant synergy : Chelation reduces Fenton reaction-driven ·OH generation .

pH Buffering and Proton Exchange

This compound’s buffering capacity arises from its ionizable groups:

| Group | pKa | Role |

|---|---|---|

| Imidazole (Nτ-H) | 6.83 | Primary proton acceptor in muscles |

| β-Alanine carboxylate | 2.77 | Stabilizes negative charge at low pH |

| Amide proton | 9.51 | Contributes to zwitterionic structure |

Biological Impact : Delays acidosis during anaerobic exercise by neutralizing lactate-derived protons .

Degradation

-

Enzyme : Serum carnosinase (hCN1), a Zn²⁺-dependent metallopeptidase.

-

Mechanism : Nucleophilic attack by Zn²⁺-bridged hydroxide at peptide bond .

Catalytic and Antioxidant Mechanisms

Scientific Research Applications

Cancer Treatment

L-Carnosine has shown promise in oncology, particularly in reducing the side effects of chemotherapy and enhancing the efficacy of radiotherapy. A study highlighted its combined use with radiotherapy in breast cancer patients, where it significantly reduced skin damage and improved overall recovery outcomes . Additionally, this compound's ability to detoxify reactive carbonyl species (RCS) suggests a potential role in mitigating oxidative stress during cancer treatments .

Cardiovascular Health

Research indicates that this compound may protect against cardiovascular diseases by reducing oxidative stress. It has been utilized in cardioplegic solutions during heart surgeries to prolong ischemic tolerance without inducing necrotic damage . Furthermore, in animal models, it demonstrated a reduction in cardiac toxicity associated with myocardial infarction .

Neurological Disorders

This compound has been studied for its neuroprotective effects in conditions such as Alzheimer's disease and multiple sclerosis. In a case study involving patients with multiple sclerosis, those supplemented with this compound reported significant improvements in symptoms such as fatigue and cognitive function . Meta-analysis results indicate that this compound supplementation may positively influence cognitive metrics in age-related diseases .

Exercise Recovery

Athletes have incorporated this compound to enhance recovery from physical exertion. Studies suggest that it can improve muscle performance and reduce fatigue during intense training sessions. Its antioxidant properties are believed to play a crucial role in this context .

Aging and Longevity

This compound exhibits geroprotective effects by delaying aging processes through its antioxidant and antiglycating properties. Research on aged mice showed that dietary inclusion of this compound improved antioxidant status and delayed markers of senescence .

Cosmetic Applications

This compound is increasingly being used in skincare formulations due to its ability to enhance skin repair mechanisms and reduce oxidative stress. Clinical studies have demonstrated its effectiveness in improving skin elasticity and hydration while accelerating wound healing processes .

Data Tables

Multiple Sclerosis Case Study

A clinical trial involving three patients with multiple sclerosis revealed that this compound supplementation (2 g/day for 8 weeks) led to significant reductions in fatigue and improvements in overall neuromuscular performance . The study emphasized the need for larger trials to confirm these findings.

Aging Effects

In a systematic review examining the effects of this compound on age-related diseases, meta-analysis demonstrated significant improvements in glycemic control among diabetic patients receiving this compound compared to control groups .

Mechanism of Action

L-Carnosine exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges reactive oxygen and nitrogen species, protecting cells from oxidative damage.

Anti-glycation: This compound inhibits the formation of advanced glycation end-products, which are implicated in aging and chronic diseases.

Metal Chelation: It binds to metal ions, preventing metal-induced oxidative damage.

pH Buffering: This compound helps maintain pH balance in muscle tissues, enhancing muscle performance and endurance.

Comparison with Similar Compounds

This compound vs. D-Carnosine

- Pharmacokinetics: In mice, both enantiomers show similar plasma and brain concentrations post-IV injection. However, D-carnosine is resistant to serum carnosinases, which are 10–100× more active in humans, suggesting superior bioavailability for D-carnosine in clinical applications .

- Efficacy : Both forms equally reduce infarct volume in murine stroke models (~40% reduction) and protect neurons from excitotoxicity .

This compound vs. Anserine

- Content: Anserine/carnosine-rich extracts (ACCE) contain 14.43 µg/mg anserine vs. 126.02 µg/mg carnosine .

- Antioxidant Activity: Both scavenge ROS, but carnosine shows stronger dose-dependent DPPH radical inactivation (e.g., 50–100 mM reduces ROS by 40–50% in HCT-116 cells) .

This compound vs. β-Alanine

- Mechanism: β-Alanine elevates muscle carnosine levels but requires prolonged supplementation. This compound provides immediate buffering and antioxidant effects .

- Therapeutic Use: β-Alanine is preferred for chronic endurance enhancement, while this compound is used for acute neuroprotection or glycation inhibition .

This compound vs. Polaprezinc

- Function: Polaprezinc combines carnosine’s mucosal protection with zinc’s anti-inflammatory effects, making it unique in treating gastric ulcers .

- Stability : The zinc complex resists gastric acid degradation, enabling targeted ulcer adhesion .

Biological Activity

L-Carnosine, a dipeptide composed of beta-alanine and histidine, is naturally found in various tissues, particularly in muscle and brain. Its biological activity has garnered significant attention due to its potential therapeutic applications in various health conditions, including neurodegenerative diseases, diabetes, and aging. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (β-alanyl-L-histidine) exhibits several unique properties that contribute to its biological functions:

- Antioxidant Activity : this compound scavenges reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Metal Ion Chelation : It binds to transition metals, preventing metal-induced toxicity and aggregation of proteins.

- pH Buffering : Carnosine helps maintain pH homeostasis in tissues during metabolic activities.

- Neuroprotective Effects : It modulates neurotransmitter activity and protects neuronal cells from excitotoxicity.

1. Antioxidant Effects

This compound's ability to neutralize ROS has been extensively studied. In vitro and in vivo studies demonstrate its effectiveness in reducing oxidative stress markers. For instance:

- A study showed that this compound significantly reduced lipid peroxidation levels in rat liver tissues exposed to oxidative stress .

- Another investigation highlighted its role in decreasing advanced glycation end-products (AGEs), which are implicated in various chronic diseases .

2. Neuroprotective Properties

Research indicates that this compound may have protective effects against neurodegenerative diseases:

- In a clinical trial involving patients with Alzheimer's disease, supplementation with this compound led to improved cognitive function scores compared to a placebo group .

- Animal studies suggest that this compound administration can mitigate neuronal damage following ischemic events by reducing apoptosis and inflammation .

3. Anti-Glycation Effects

This compound has been shown to inhibit glycation processes, which are significant contributors to aging and diabetic complications:

- A study demonstrated that this compound effectively reduced the formation of AGEs in diabetic rats, suggesting its potential role in managing diabetic complications .

- Furthermore, a derivative of this compound was found to prevent diabetic nephropathy by quenching reactive carbonyl species .

Case Study 1: Cognitive Function Improvement

A randomized control trial assessed the impact of this compound on cognitive decline in elderly patients. Participants receiving 500 mg/day of this compound for six months exhibited significant improvements in memory tests compared to the control group .

Case Study 2: Muscle Performance Enhancement

In a study involving athletes, this compound supplementation resulted in enhanced exercise performance and reduced muscle fatigue during high-intensity workouts. The athletes reported lower perceived exertion levels and improved recovery times post-exercise .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Evidence Source |

|---|---|---|

| Antioxidant | Scavenges ROS | , |

| Neuroprotection | Reduces neuronal apoptosis | , |

| Anti-glycation | Inhibits AGE formation | , |

| Muscle endurance | Enhances energy metabolism |

Future Perspectives

The therapeutic potential of this compound continues to be explored across various fields:

- Neurology : Ongoing research aims to clarify its mechanisms in neuroprotection and cognitive enhancement.

- Diabetes Management : Investigations into its role as an adjunct therapy for diabetic patients are promising.

- Sports Medicine : Further studies are needed to establish optimal dosages for performance enhancement.

Q & A

Basic: What are key considerations when designing preclinical studies to evaluate L-Carnosine's neuroprotective effects?

Methodological Answer:

Preclinical studies require rigorous control of variables, including:

- Model Selection : Use disease-specific models (e.g., neurodegenerative or autism spectrum disorder models) to assess neuroprotection. For example, studies on autistic children utilized cognitive and behavioral metrics .

- Dosage and Administration : Define routes (oral, intraperitoneal) and dosing regimens based on pharmacokinetic properties. Evidence suggests doses ranging from 500 mg to 2 g/day in human trials .

- Sample Size : While human trials often target ~100 participants for generalizability , preclinical studies may use smaller cohorts but must justify statistical power through pilot trials .

- Replication : Include detailed experimental protocols (e.g., compound preparation, blinding) to ensure reproducibility .

Advanced: How can researchers reconcile contradictory findings in this compound's efficacy across clinical trials?

Methodological Answer:

Contradictions often arise from:

- Heterogeneity in Study Design : Differences in population demographics (e.g., age, comorbidities) and outcome measures (e.g., MMSE scores vs. GDI) can obscure effects .

- Statistical Power : Meta-analyses of three trials (n=140) found no significant improvement in cognitive scores (p=0.37), highlighting the need for larger cohorts .

- Synergistic Interactions : Positive results in Down’s syndrome trials may stem from co-administration with DHA and Vitamin D3, suggesting combinatorial effects require isolation in future designs .

- Data Synthesis : Use systematic reviews with standardized extraction forms to compare variables like dosage, blinding, and follow-up duration .

Basic: What methodological frameworks are recommended for formulating research questions on this compound’s mechanisms?

Methodological Answer:

- PICO Framework : Define Population (e.g., elderly with age-related diseases), Intervention (this compound dosage), Comparison (placebo or active controls), and Outcomes (e.g., cognitive scores, biomarkers) .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible biomarkers), Interesting (mechanistic novelty), Novel (unexplored pathways like zinc chelation in Polaprezinc ), Ethical, and Relevant to aging or neuroprotection .

- Hypothesis Testing : Structure questions to test specific pathways (e.g., “Does this compound reduce oxidative stress in hippocampal neurons?”) rather than broad efficacy claims .

Advanced: What strategies optimize this compound’s bioavailability in experimental models?

Methodological Answer:

- Chelation Techniques : Use zinc-L-Carnosine complexes (e.g., Polaprezinc) to enhance gastrointestinal absorption and stability, as demonstrated in gastroprotective studies .

- Pharmacokinetic Analysis : Measure serum half-life and tissue distribution using HPLC or mass spectrometry, noting interspecies variability .

- Delivery Systems : Test liposomal encapsulation or nanoparticle carriers to bypass degradation in acidic environments .

Basic: How to ensure methodological rigor in randomized controlled trials (RCTs) for this compound?

Methodological Answer:

- Blinding and Randomization : Use computer-generated allocation sequences and double-blinding to minimize bias, as applied in autism trials .

- Placebo Controls : Match physical characteristics (e.g., taste, color) of this compound and placebo to prevent unblinding .

- Adherence Monitoring : Implement pill counts or biomarker validation (e.g., carnosine levels in urine) .

Advanced: What statistical approaches address longitudinal data variability in this compound studies?

Methodological Answer:

- Mixed-Effects Models : Account for repeated measures and individual variability in cognitive scores over time .

- Post-Hoc Adjustments : Apply Bonferroni corrections for multiple comparisons in studies with diverse endpoints (e.g., MMSE, GDI) .

- Handling Missing Data : Use intention-to-treat analysis with imputation methods (e.g., last observation carried forward) to mitigate attrition bias .

Basic: What are best practices for conducting systematic reviews on this compound’s therapeutic potential?

Methodological Answer:

- PRISMA Guidelines : Follow standardized reporting for search strategies, inclusion/exclusion criteria, and risk-of-bias assessments .

- Data Extraction : Use dual-independent extraction with a third reviewer to resolve discrepancies, as done in age-related disease reviews .

- Quality Assessment : Evaluate studies using tools like Cochrane’s RoB 2 for RCTs, focusing on allocation concealment and blinding .

Advanced: How to investigate this compound’s multimodal mechanisms (e.g., antioxidant, anti-inflammatory) in a single study?

Methodological Answer:

- Multi-Omics Integration : Combine transcriptomics (gene expression in oxidative stress pathways) with proteomics (inflammatory cytokines like IL-6) .

- Time-Resolved Assays : Measure temporal changes in biomarkers (e.g., glutathione levels pre/post intervention) .

- Pathway Analysis : Use software like IPA or DAVID to map interactions between carnosine’s effects and known aging pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.